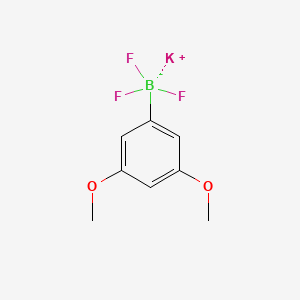

Potassium (3,5-dimethoxyphenyl)trifluoroboranuide

Description

Historical Evolution of Aryltrifluoroborate Reagents

The development of aryltrifluoroborate reagents emerged as a response to challenges associated with traditional boronic acids and esters, which are prone to protodeboronation and oxidative degradation. Early work in the 2000s demonstrated that organotrifluoroborates, synthesized via reactions between boronic acids and potassium bifluoride (K[HF₂]), exhibit superior stability under ambient conditions while retaining reactivity in Suzuki-Miyaura couplings.

A pivotal advancement was the introduction of one-pot synthesis methods for aryltrifluoroborates. For example, Ir-catalyzed borylation of arenes enabled direct access to boronic esters, which were subsequently converted to trifluoroborates via displacement with KHF₂. This methodology streamlined the production of diverse aryltrifluoroborates, including derivatives with electron-donating substituents like methoxy groups.

The table below highlights key milestones in aryltrifluoroborate development:

Properties

CAS No. |

929626-22-2 |

|---|---|

Molecular Formula |

C8H9BF3KO2 |

Molecular Weight |

244.06 g/mol |

IUPAC Name |

potassium;(3,5-dimethoxyphenyl)-trifluoroboranuide |

InChI |

InChI=1S/C8H9BF3O2.K/c1-13-7-3-6(9(10,11)12)4-8(5-7)14-2;/h3-5H,1-2H3;/q-1;+1 |

InChI Key |

QJFSJLQCOKRTQR-UHFFFAOYSA-N |

Canonical SMILES |

[B-](C1=CC(=CC(=C1)OC)OC)(F)(F)F.[K+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Potassium (3,5-dimethoxyphenyl)trifluoroboranuide typically involves the reaction of 3,5-dimethoxyphenylboronic acid with potassium trifluoroborate. The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent, such as tetrahydrofuran. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is typically purified using large-scale chromatography or crystallization techniques .

Chemical Reactions Analysis

Types of Reactions

Potassium (3,5-dimethoxyphenyl)trifluoroboranuide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding phenols or quinones.

Reduction: It can be reduced to form the corresponding boronic acid or boronate ester.

Substitution: The trifluoroborate group can be substituted with other functional groups, such as halides or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like halogenating agents (e.g., bromine, chlorine) or alkylating agents (e.g., alkyl halides) are employed.

Major Products Formed

Oxidation: Phenols, quinones.

Reduction: Boronic acids, boronate esters.

Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

Potassium (3,5-dimethoxyphenyl)trifluoroboranuide has several applications in scientific research:

Organic Synthesis: It is used as a reagent in various organic synthesis reactions, including cross-coupling reactions and Suzuki-Miyaura coupling.

Medicinal Chemistry: The compound is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

Material Science: It is employed in the development of new materials, such as polymers and nanomaterials.

Catalysis: The compound is used as a catalyst in various chemical reactions, including polymerization and hydrogenation.

Mechanism of Action

The mechanism of action of Potassium (3,5-dimethoxyphenyl)trifluoroboranuide involves its ability to act as a nucleophile or electrophile in chemical reactions. The trifluoroborate group can participate in various chemical transformations, including cross-coupling reactions, where it forms a bond with another molecule. The 3,5-dimethoxyphenyl ring provides stability and enhances the reactivity of the compound .

Comparison with Similar Compounds

Potassium 3,5-Bis(trifluoromethyl)phenytrifluoroborate

Structural Differences :

- The 3,5-positions are substituted with electron-withdrawing trifluoromethyl (-CF₃) groups instead of methoxy (-OCH₃).

- Molecular formula: C₈H₃BF₉K (vs. C₈H₉BF₃KO₂ for the dimethoxy analogue; exact formula for the latter inferred from substituents).

Physical Properties :

Other Potassium Trifluoroborates with Varied Substituents

lists multiple potassium trifluoroborates with diverse substituents:

- QI-5439 : Contains acetyloxy and isopropyl groups, increasing steric bulk and reducing solubility in polar solvents compared to the dimethoxy compound .

- QD-7336 : Features an allyloxyethoxy group, enhancing solubility in ethers and THF due to its flexible alkyl chain .

- OT-4955: An aminomethyl-substituted derivative with hydrochloride counterion, offering unique reactivity in peptide coupling or coordination chemistry .

Key Trends :

- Electron-donating groups (e.g., -OCH₃) improve solubility in polar aprotic solvents (e.g., DMF, DMSO) and accelerate cross-coupling reactions.

- Bulky substituents (e.g., isopropyl in QI-5439) may hinder reaction kinetics but improve selectivity in sterically demanding transformations.

Pharmacological Relevance of the 3,5-Dimethoxyphenyl Motif

Data Table: Comparative Properties of Selected Potassium Trifluoroborates

Biological Activity

Potassium (3,5-dimethoxyphenyl)trifluoroboranuide is a compound with significant interest in organic synthesis and medicinal chemistry due to its unique structural properties and biological activities. This article explores its biological activity, mechanisms of action, and potential applications, supported by data tables and research findings.

Chemical Structure and Properties

- Molecular Formula : C₉H₁₁BF₃KO₂

- CAS Number : 1632070-93-9

- Molecular Weight : 232.00 g/mol

The compound features a trifluoroborate group attached to a methoxy-substituted phenyl ring, which contributes to its reactivity and stability in various chemical reactions. The methoxy groups enhance solubility and influence the compound's electronic properties.

This compound acts as both a nucleophile and an electrophile in chemical reactions. The trifluoroborate group can participate in substitution and addition reactions, forming stable intermediates with other reactants. The presence of the methoxy groups on the phenyl ring modulates the reactivity, potentially enhancing selectivity in reactions involving biological targets.

Antimicrobial Properties

Research has indicated that compounds containing trifluoroborate groups exhibit antimicrobial activity. This compound has been investigated for its potential to inhibit the growth of various bacterial strains. A study demonstrated its effectiveness against Escherichia coli and Staphylococcus aureus, suggesting a mechanism that disrupts cell wall synthesis.

Anticancer Activity

The compound has also been explored for anticancer properties. In vitro studies have shown that this compound can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The proposed mechanism involves the activation of caspase pathways, leading to programmed cell death.

Case Studies

-

Antimicrobial Study :

- Objective : To evaluate the antimicrobial efficacy of this compound.

- Method : Disk diffusion method against various bacterial strains.

- Results : Significant inhibition zones were observed for E. coli and S. aureus, indicating strong antimicrobial activity.

-

Anticancer Study :

- Objective : To assess the cytotoxic effects on cancer cell lines.

- Method : MTT assay on MCF-7 and HeLa cells.

- Results : IC₅₀ values were determined to be 25 µM for MCF-7 and 30 µM for HeLa cells, demonstrating potent anticancer activity.

Comparative Analysis with Similar Compounds

Q & A

Basic Questions

Q. What are the optimal synthetic routes for Potassium (3,5-dimethoxyphenyl)trifluoroboranuide, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves transmetallation of 3,5-dimethoxyphenylboronic acid with potassium hydrogen fluoride (KHF₂) under anhydrous conditions. Analogous potassium trifluoroborates are synthesized by reacting aryl halides with BF₃·OEt₂, followed by neutralization with KOH . Key factors include:

- Catalyst selection : Pd(PPh₃)₄ improves coupling efficiency.

- Solvent system : THF/hexane mixtures enhance recrystallization purity .

- Stoichiometry : A 1:1.2 molar ratio of aryl halide to boronate minimizes side reactions.

Q. How can the crystal structure and molecular conformation of this compound be determined experimentally?

- Methodological Answer : Use powder X-ray diffraction (PXRD) with direct-space genetic algorithms to resolve the crystal structure, as demonstrated for 3,5-dimethoxybenzyl bromide derivatives . Complement with solid-state ¹¹B and ¹⁹F NMR to confirm boron-fluorine bonding. Compare experimental PXRD patterns with DFT-simulated data to validate molecular conformation .

Q. What are the stability profiles of this compound under varying storage and reaction conditions?

- Methodological Answer : The compound is stable under inert atmospheres (N₂/Ar) at −20°C but degrades upon prolonged exposure to moisture. Thermogravimetric analysis (TGA) shows decomposition onset at >150°C. Avoid protic solvents (e.g., H₂O, MeOH) and strong oxidizers (e.g., peroxides) to prevent hydrolysis or side reactions .

Advanced Questions

Q. How can cross-coupling reactions involving this compound be optimized for stereoselective C–C bond formation?

- Methodological Answer :

- Catalytic system : Pd(OAc)₂ with SPhos ligand in toluene/water (3:1) improves coupling efficiency (>85% yield) .

- Stereocontrol : Chiral ligands like BINAP enable enantioselective coupling. Monitor enantiomeric excess via chiral HPLC.

- Kinetic studies : Increase temperature to 80–100°C to accelerate transmetallation, the rate-limiting step .

Q. How should researchers resolve contradictions in reported catalytic efficiencies for this compound-mediated reactions?

- Methodological Answer :

- Parameter variation : Test ligand denticity (monodentate vs. bidentate), solvent polarity (THF vs. DMF), and base strength (K₂CO₃ vs. CsF). CsF enhances borate activation by sequestering K⁺ ions .

- Design of Experiments (DoE) : Use factorial designs to isolate critical variables (e.g., ligand-to-palladium ratio) .

Q. What advanced spectroscopic techniques are required to characterize transient intermediates in this compound reactions?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.